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Executive Summary: Two-dimensional (2D) arsenic phosphide (AsP) has emerged as a

highly promising material in nanoscience, bridging the properties of its constituent elements,

arsenic and phosphorus. Theoretical studies, predominantly based on first-principles

calculations, have been instrumental in predicting and understanding the diverse and tunable

properties of AsP monolayers. This guide provides an in-depth overview of the theoretical

research into the structural, electronic, mechanical, thermal, and optical properties of various

AsP allotropes. It summarizes key quantitative data, details the computational methodologies

employed, and visualizes fundamental workflows, serving as a comprehensive resource for

researchers in materials science, electronics, and drug development.

Introduction
Following the isolation of graphene, the field of 2D materials has expanded to include other

elemental monolayers, particularly those from Group V, such as phosphorene and arsenene.

The synthesis of layered black arsenic-phosphorus alloys has spurred significant theoretical

interest in their monolayer forms.[1][2] These studies have revealed that by alloying arsenic

and phosphorus, it is possible to create stable 2D structures with highly tunable electronic and

optical properties, surpassing in some aspects their single-element counterparts.[1] Theoretical

investigations have primarily focused on several structural phases, or allotropes, including the

puckered black phosphorene-like (α-phase), the buckled blue phosphorene-like (β-phase), and

other predicted stable structures.[1][3][4] This guide consolidates the theoretical findings on

these promising nanomaterials.
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Structural Properties and Stability
The stability and structural characteristics of AsP monolayers are foundational to understanding

their properties. Theoretical studies have identified several stable or metastable allotropes. The

most commonly studied are the α-AsP (puckered honeycomb), β-AsP (buckled honeycomb),

and γ-AsP phases.[3] Their stability is typically assessed computationally through two primary

methods: calculation of cohesive energy and phonon dispersion, and confirmation via ab initio

molecular dynamics (AIMD) simulations.

Cohesive Energy: This value indicates the energy required to separate the constituent

atoms, providing a measure of the monolayer's thermodynamic stability. AsP monolayers

exhibit cohesive energies larger than that of gray arsenic but slightly smaller than black

phosphorus, suggesting they are stable enough to exist.[5]

Phonon Dispersion: The absence of imaginary frequencies in the calculated phonon

spectrum across the Brillouin zone is a critical indicator of the material's dynamical stability.

[3][4][6][7]

Molecular Dynamics: AIMD simulations at elevated temperatures (e.g., 300 K or 500 K) are

used to confirm thermal stability by verifying that the monolayer maintains its structural

integrity over time.[5][6]

Below is a typical computational workflow for determining the stability of a predicted 2D

material.
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Computational Stability Analysis Workflow
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A typical workflow for assessing the stability of 2D materials.
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Table 1: Structural Properties of AsP Monolayers

Phase
Crystal
Structure

a (Å) b (Å)
Cohesive
Energy
(eV/atom)

Reference(s
)

α-AsP Puckered 3.41 5.31 - [3]

α₁-AsP Puckered 3.47 4.72 - [7]

α₃-AsP Puckered 3.47 4.72 - [7]

γ-AsP - 3.41 5.31 - [3]

AsP-1 Puckered 3.51 4.65 ~3.15 [5]

AsP-2 Puckered 3.51 4.65 ~3.15 [5]

AsP-3 Puckered 3.51 4.65 ~3.17 [5]

P-AsP₃
Phosphorene

-like
- - - [6]

G-AsP₃
Graphene-

like
- - - [6]

Electronic Properties
The electronic properties of AsP monolayers are their most compelling feature, exhibiting

significant diversity and tunability.

Band Gap: The band gap of AsP can be tuned over a wide range, from narrow gaps suitable

for infrared applications (0.15 eV in As₀.₈₃P₀.₁₇) to wider gaps for visible light applications

(2.41 eV in I-AsP).[2][8] The nature of the gap can be direct or indirect depending on the

specific allotrope and atomic arrangement.[1][3][6] For instance, α-AsP monolayers can have

a direct band gap of around 1.55 eV, while γ-AsP has an indirect gap of 1.44 eV.[3]

Carrier Mobility: AsP monolayers are predicted to have exceptionally high and anisotropic

carrier mobility.[1] The α₃ phase, for example, is predicted to have an electron mobility of

~10,000 cm² V⁻¹ s⁻¹, an order of magnitude higher than α-phosphorene.[7][9] Some blue
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phosphorene-like structures are predicted to have even higher mobilities, reaching up to ~7.4

× 10⁴ cm² V⁻¹ s⁻¹.[8]

Strain Engineering: The electronic structure of AsP is highly sensitive to mechanical strain.

Applying tensile or compressive strain can effectively tune the band gap and even induce

transitions between direct and indirect band gaps, offering a powerful method to engineer the

material's properties for specific devices.[10][11]

The logical relationship of strain engineering on the band gap is visualized below.

Strain Engineering of Electronic Properties
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(Defined Band Structure)
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Modified Band Structure
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Strain can be used to tune the electronic properties of AsP.

Table 2: Electronic Properties of Selected AsP
Monolayers
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Phase
Band Gap
(eV)

Type
Electron
Mobility
(cm²V⁻¹s⁻¹)

Hole
Mobility
(cm²V⁻¹s⁻¹)

Reference(s
)

α-AsP 1.55 (HSE06) Direct - - [3]

γ-AsP 1.44 (HSE06) Indirect - - [3]

α-AsP/γ-AsP

Homojunction
1.01 (HSE06) Indirect - - [3]

Puckered

AsP
0.924 -

High

(anisotropic)

High

(anisotropic)
[1]

Buckled AsP 1.858 - - - [1]

α₃-AsP ~1.54 Direct ~10,000 - [7][9]

I-AsP (Blue-

like)
2.41 Quasi-direct ~74,000 - [8]

P-AsP₃ 1.51 Direct
212

(armchair)

367

(armchair)
[6]

G-AsP₃ 2.62 Indirect
1412

(isotropic)

1003

(isotropic)
[6]

AsP₃ 2.28 Indirect - - [12]

Note: Calculated band gap values are highly dependent on the computational functional used

(e.g., PBE vs. HSE06). HSE06 values are generally considered more accurate.[10]

Mechanical and Thermal Properties
Mechanical Properties: Theoretical studies show that AsP monolayers possess robust and

highly anisotropic mechanical properties. The Young's modulus in the zigzag direction is

typically much higher than in the armchair direction, indicating greater stiffness along that axis.

[10][13] Furthermore, these monolayers can withstand significant tensile strain, with some

allotropes predicted to endure strains as high as 58% in the armchair direction.[13]

Table 3: Mechanical Properties of AsP Monolayers

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9145734/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9145734/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9145734/
https://www.researchgate.net/publication/322864920_Stability_and_electronic_structure_of_two-dimensional_arsenic_phosphide_monolayer
https://www.researchgate.net/publication/322864920_Stability_and_electronic_structure_of_two-dimensional_arsenic_phosphide_monolayer
https://www.researchgate.net/publication/280973273_Electronic_Structure_and_Carrier_Mobility_of_Two-Dimensional_a_Arsenic_Phosphide
https://pubs.acs.org/doi/abs/10.1021/acs.jpcc.5b07323
https://pubs.rsc.org/en/content/articlelanding/2019/nr/c9nr01261c
https://pubs.rsc.org/en/content/articlelanding/2024/nj/d4nj01543f
https://pubs.rsc.org/en/content/articlelanding/2024/nj/d4nj01543f
https://www.frontiersin.org/journals/mechanical-engineering/articles/10.3389/fmech.2021.702079/full
https://www.researchgate.net/publication/358718403_Tuning_the_band_gap_and_effective_mass_of_black_arsenic_phosphide_monolayer_by_in-plane_strain
https://www.researchgate.net/publication/358718403_Tuning_the_band_gap_and_effective_mass_of_black_arsenic_phosphide_monolayer_by_in-plane_strain
https://www.researchgate.net/publication/336549422_Superior_Mechanical_and_Electronic_Properties_of_Novel_2D_Allotrope_of_As_and_Sb_Monolayers
https://www.researchgate.net/publication/336549422_Superior_Mechanical_and_Electronic_Properties_of_Novel_2D_Allotrope_of_As_and_Sb_Monolayers
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1179354?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Zigzag Direction Armchair Direction Reference(s)

Young's Modulus

(N/m)
~93 ~27 [13]

Poisson's Ratio 0.23 1.01 [10]

Ideal Strain Limit 24% 58% [13]

Thermal Properties: First-principles investigations into the thermal transport properties of AsP

reveal that alloying phosphorus with heavier arsenic atoms significantly reduces lattice thermal

conductivity compared to black phosphorene.[5] This is attributed to reduced phonon group

velocities.[5] The thermal conduction is also profoundly anisotropic, a desirable trait for

thermoelectric applications where heat should be conducted along a different axis than

electricity.[5]

Table 4: Lattice Thermal Conductivity (κ) at 300 K
Material

κ Zigzag
(W/mK)

κ Armchair
(W/mK)

Anisotropy
(κz/κa)

Reference(s)

AsP-1 14.2 5.46 2.61 [5]

AsP-2 31.0 7.56 4.10 [5]

AsP-3 14.0 4.49 3.12 [5]

AsP₃ 0.55 0.36 1.53 [12]

Optical Properties
The tunable band gaps and strong light-matter interaction make AsP monolayers excellent

candidates for optoelectronic and photovoltaic applications.[1][4] Theoretical calculations show

that AsP exhibits strong and anisotropic optical absorption.[1][11] For instance, an α-AsP/γ-AsP

homojunction is predicted to have a high optical absorption coefficient of 1.6 × 10⁶ cm⁻¹ and a

power conversion efficiency (PCE) of over 21% for solar cell applications.[3] Functionalized

AsP monolayers also show strong absorption peaks in the visible light region.[1][11]

Computational Methodologies

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.researchgate.net/publication/336549422_Superior_Mechanical_and_Electronic_Properties_of_Novel_2D_Allotrope_of_As_and_Sb_Monolayers
https://www.researchgate.net/publication/358718403_Tuning_the_band_gap_and_effective_mass_of_black_arsenic_phosphide_monolayer_by_in-plane_strain
https://www.researchgate.net/publication/336549422_Superior_Mechanical_and_Electronic_Properties_of_Novel_2D_Allotrope_of_As_and_Sb_Monolayers
http://shuaigroup.net/images/article/pubs/2018/07-shuai-2018-pccp-20-p14024.pdf
http://shuaigroup.net/images/article/pubs/2018/07-shuai-2018-pccp-20-p14024.pdf
http://shuaigroup.net/images/article/pubs/2018/07-shuai-2018-pccp-20-p14024.pdf
http://shuaigroup.net/images/article/pubs/2018/07-shuai-2018-pccp-20-p14024.pdf
http://shuaigroup.net/images/article/pubs/2018/07-shuai-2018-pccp-20-p14024.pdf
http://shuaigroup.net/images/article/pubs/2018/07-shuai-2018-pccp-20-p14024.pdf
https://www.frontiersin.org/journals/mechanical-engineering/articles/10.3389/fmech.2021.702079/full
https://www.researchgate.net/publication/322864920_Stability_and_electronic_structure_of_two-dimensional_arsenic_phosphide_monolayer
https://pmc.ncbi.nlm.nih.gov/articles/PMC11339837/
https://www.researchgate.net/publication/322864920_Stability_and_electronic_structure_of_two-dimensional_arsenic_phosphide_monolayer
https://www.researchgate.net/figure/Electronic-properties-of-2D-b-phase-AsP-monolayer-a-Band-structure-b-total-and_fig2_342235127
https://pmc.ncbi.nlm.nih.gov/articles/PMC9145734/
https://www.researchgate.net/publication/322864920_Stability_and_electronic_structure_of_two-dimensional_arsenic_phosphide_monolayer
https://www.researchgate.net/figure/Electronic-properties-of-2D-b-phase-AsP-monolayer-a-Band-structure-b-total-and_fig2_342235127
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1179354?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The theoretical insights into AsP monolayers are primarily derived from a suite of first-principles

computational techniques rooted in Density Functional Theory (DFT).

Density Functional Theory (DFT) Calculations
This is the foundational method used for most theoretical studies.

Software: The Vienna Ab initio Simulation Package (VASP) is commonly used.[10]

Method: The projector augmented-wave (PAW) method is employed to describe the

interaction between ion cores and valence electrons.

Exchange-Correlation Functional: The Generalized Gradient Approximation (GGA) with the

Perdew-Burke-Ernzerhof (PBE) functional is standard for structural relaxations and geometry

optimizations.[10] For more accurate electronic band structure and band gap calculations,

hybrid functionals like Heyd-Scuseria-Ernzerhof (HSE06) are required.[3][10]

Van der Waals (vdW) Correction: To accurately model the interactions in layered materials,

vdW correction schemes (e.g., DFT-D3) are included in the calculations.[3]

Parameters: A high plane-wave energy cutoff and a dense k-point mesh are used to ensure

calculation convergence.

Stability and Property Analysis Protocols
Phonon Calculations: Dynamical stability is confirmed by calculating phonon dispersion

curves using Density Functional Perturbation Theory (DFPT).[14]

Thermal Transport: Lattice thermal conductivity (κ) is calculated by solving the phonon

Boltzmann Transport Equation (BTE). This requires the calculation of second-order

(harmonic) and third-order (anharmonic) interatomic force constants from DFT.[5]

Carrier Mobility: Carrier mobility (μ) is often calculated using the deformation potential (DP)

theory. The formula is given by: μ = (2πħ⁴C) / (k_B T m² E_d²) where C is the elastic

modulus, m is the effective mass of the carrier, and E_d is the deformation potential

constant, all of which are derived from DFT calculations.[6]
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Optical Properties: To accurately capture optical properties, especially in materials with

significant electron-hole interactions, calculations go beyond standard DFT. The GW

approximation is used to determine the quasiparticle band gap, and the Bethe-Salpeter

equation (BSE) is solved upon the GW results to include excitonic effects.[4][15]

The comprehensive workflow from defining a structure to calculating its various properties is

illustrated below.

Overall First-Principles Computational Workflow
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A comprehensive workflow for the theoretical study of 2D materials.
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Potential Applications
Based on their theoretically predicted properties, AsP monolayers are promising for a wide

range of applications:

High-Performance Electronics: Their high carrier mobility makes them suitable for next-

generation field-effect transistors (FETs).[1][2]

Optoelectronics and Photonics: The tunable, often direct, band gaps across the infrared and

visible spectra make them ideal for photodetectors, LEDs, and other optoelectronic devices.

[1][2][3]

Photovoltaics: Certain AsP structures and heterojunctions exhibit high optical absorption and

power conversion efficiencies, indicating great potential for solar cells.[3][8]

Thermoelectrics: The combination of high charge mobility and low, anisotropic thermal

conductivity suggests AsP could be an efficient thermoelectric material.[5]

Sensors: The high surface-to-volume ratio and reactive surface make 2D AsP a candidate for

gas sensing applications.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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